molecular formula C13H14N2O4S2 B2808482 N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide CAS No. 327093-44-7

N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide

Cat. No.: B2808482
CAS No.: 327093-44-7
M. Wt: 326.39
InChI Key: WDDVWIHBAFGUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide is a synthetic hybrid compound designed for advanced pharmaceutical and microbiological research, combining a quinoline scaffold with a sulfonamide functional group. The quinoline moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in several FDA-approved antibacterial drugs such as ciprofloxacin and levofloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . The sulfonamide group, conversely, provides a well-established mechanism of action as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . This combination creates a potential dual-action or synergistic pharmacological profile, making the compound a valuable candidate for investigating new approaches to combat antibiotic-resistant bacterial strains . Recent scientific investigations into quinoline-sulfonamide hybrids have demonstrated promising and broad-spectrum antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis . Furthermore, related metal complexes of quinoline-sulfonamide hybrids have exhibited excellent efficacy against pathogens like Staphylococcus aureus and Candida albicans, suggesting that the core structure is a versatile scaffold for developing potent antimicrobial agents . Researchers can utilize this compound as a lead structure for developing novel antibacterial therapies, for studying structure-activity relationships in hybrid molecules, and for exploring the efficacy of hybrid pharmacophores against multi-drug-resistant pathogens. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-20(17)8-6-11(9-20)15-21(18,19)12-5-1-3-10-4-2-7-14-13(10)12/h1-5,7,11,15H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDVWIHBAFGUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 1,1-dioxothiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide derivatives is their antimicrobial properties. Research has shown that compounds with quinoline and sulfonamide moieties exhibit significant antibacterial and antifungal activities.

Case Study: Hybrid Quinoline-Sulfonamide Complexes

A study synthesized hybrid quinoline-sulfonamide complexes with metal ions (Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺) and evaluated their antimicrobial efficacy. The leading compound, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II), demonstrated:

  • Antibacterial Activity :
    • Against Staphylococcus aureus (inhibition zone: 21 mm; MIC: 19.04×10519.04\times 10^{-5} mg/mL)
    • Against Escherichia coli (inhibition zone: 19 mm; MIC: 609×105609\times 10^{-5} mg/mL)
  • Antifungal Activity :
    • Against Candida albicans (inhibition zone: 25 mm; MIC: 19.04×10519.04\times 10^{-5} mg/mL) .

Cancer Therapeutics

This compound is being investigated for its potential as a cancer therapeutic. The compound's ability to modulate key metabolic pathways in cancer cells makes it a candidate for further development.

Case Study: PKM2 Modulators

Recent research focused on designing derivatives of quinoline-8-sulfonamide as modulators of pyruvate kinase muscle isoform 2 (PKM2), an enzyme critical for cancer metabolism. The study utilized molecular docking and dynamics to identify compounds that could shift PKM2 between active and less active states, thereby influencing tumor growth and proliferation .

Enzyme Inhibition

The compound also shows promise in enzyme inhibition, particularly as a carbonic anhydrase inhibitor. The sulfonamide group is known for its ability to interact with enzymatic receptors through nitrogen atoms, which can lead to significant biological effects.

Case Study: Interaction with Carbonic Anhydrase

The incorporation of the quinolinesulfamoyl moiety into biologically active compounds has been explored for its interaction with carbonic anhydrase. The structural analysis of these compounds revealed potential for strong binding affinity due to hydrogen bonding interactions within the molecular framework .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antimicrobial ActivityEffective against various bacterial and fungal strainsPromising results against Staphylococcus aureus, E. coli, and Candida albicans .
Cancer TherapeuticsModulates PKM2 enzyme involved in cancer metabolismDesigned derivatives show potential in shifting PKM2 activity .
Enzyme InhibitionActs as a carbonic anhydrase inhibitorStrong binding interactions observed with enzymatic receptors .

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The 1,1-dioxothiolan group in the target compound introduces a sulfone moiety, which may enhance metabolic stability compared to thiol-containing analogs .
  • Methyl or halogen substitutions on aromatic rings (e.g., in 2,3,5,6MP-TQS or GAT107) are critical for α7 nAChR selectivity and potency .
  • Bulky substituents, such as the bromopropyl-trimethoxyphenyl group in Compound 12 , correlate with tubulin-targeted anticancer activity, suggesting divergent structure-activity relationships (SAR) compared to receptor modulators.

Solubility and Stability Profiles

  • This compound: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF) and low aqueous solubility, similar to HQSMP derivatives .
  • HQSMP complexes : Copper and nickel complexes of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide show stability in DMF but poor aqueous solubility, limiting in vivo applications.

Pharmacological Mechanisms

  • Allosteric Modulation : Analogs such as 4MP-TQS and GAT107 act via distinct allosteric sites on α7 nAChRs, with mechanisms ranging from pure PAMs to ago-PAMs . The dioxothiolan group’s electron-withdrawing properties may influence binding kinetics or receptor desensitization.
  • Anticancer Activity: Compounds like N-(3-bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide inhibit tubulin polymerization, disrupting mitosis in bladder cancer cells . The target compound’s sulfur-rich structure could similarly interact with cytoskeletal proteins, though this remains speculative without direct data.

Biological Activity

N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonamide groups under controlled conditions. The presence of the dioxothiolan moiety is crucial as it contributes to the compound's biological properties.

Key Structural Features:

  • Quinoline core: Known for its diverse pharmacological properties.
  • Sulfonamide group: Enhances solubility and bioavailability.
  • Dioxothiolan ring: Imparts unique reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline sulfonamides, including this compound, exhibit significant anticancer properties. These compounds were tested against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
C-32 (Melanoma)5.0High cytotoxicity
MDA-MB-231 (Breast)10.0Moderate cytotoxicity
A549 (Lung)12.5Moderate cytotoxicity

In a comparative study, the compound showed efficacy comparable to established chemotherapeutics like cisplatin and doxorubicin, indicating its potential as a viable anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The results indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
MRSA15.0Effective against resistant strains
E. faecalis20.0Moderate effectiveness

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant bacterial infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Cell Cycle Regulation : The compound has been shown to modulate the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : It influences apoptotic pathways by altering BCL-2 family protein expressions, promoting cell death in malignant cells .
  • Inflammatory Response Modulation : Recent studies indicate that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and IL-1β in fibroblast-like synoviocytes, suggesting potential applications in inflammatory diseases like rheumatoid arthritis .

Study 1: Anticancer Efficacy

In a study focusing on melanoma treatment, this compound was administered to C-32 melanoma cells. The results showed significant apoptosis induction and reduced cell viability at concentrations as low as 5 µM over a 72-hour exposure period.

Study 2: Antimicrobial Resistance

A clinical evaluation involving MRSA isolates revealed that the compound effectively inhibited bacterial growth with an MIC of 15 µg/mL. This suggests its potential role in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,1-dioxothiolan-3-yl)quinoline-8-sulfonamide, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves:

  • Step 1 : Sulfonation of quinoline using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 8-position .
  • Step 2 : Functionalization of the thiolane ring. For example, coupling the sulfonamide intermediate with a 1,1-dioxothiolan-3-yl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Parameters : Control reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization improves purity .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify quinoline aromatic protons (δ 8.5–9.5 ppm), sulfonamide NH (δ ~10 ppm), and dioxothiolan protons (δ 3.0–4.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereochemistry of the dioxothiolane ring .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns .

Advanced Research Questions

Q. How does the dioxothiolane moiety influence the compound’s electronic properties and binding to biological targets?

  • Mechanistic Insight : The 1,1-dioxothiolane group acts as a sulfone, imparting strong electron-withdrawing effects that polarize the quinoline core. This enhances hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors) .
  • Experimental Validation :

  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict binding affinities.
  • Biolayer Interferometry (BLI) : Compare binding kinetics of analogues with/without the dioxothiolane group to quantify its contribution .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Troubleshooting Framework :

  • Assay Conditions : Check for pH-dependent stability (e.g., sulfonamide hydrolysis in acidic media) using HPLC monitoring .
  • Membrane Permeability : Perform parallel assays with membrane-permeabilized vs. intact cells (e.g., using digitonin) to assess intracellular bioavailability .
  • Orthogonal Validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • SAR Workflow :

  • Core Modifications : Synthesize analogues with variations in the dioxothiolane ring (e.g., replacing sulfur with oxygen) or quinoline substituents (e.g., halogenation at C-2/C-5) .
  • Functional Assays : Test derivatives against α7 nicotinic acetylcholine receptors (α7 nAChR) using patch-clamp electrophysiology to evaluate allosteric modulation .
  • In Silico Screening : Virtual docking (e.g., AutoDock Vina) to prioritize analogues with predicted high affinity for target pockets .

Q. What crystallographic challenges arise when resolving the compound’s solid-state structure, and how are they addressed?

  • Challenges : Poor crystal quality due to conformational flexibility of the dioxothiolane ring.
  • Solutions :

  • Crystallization Optimization : Screen solvents (e.g., acetonitrile/water mixtures) and use seeding techniques.
  • Data Collection : High-intensity synchrotron X-ray sources (e.g., Diamond Light Source) to improve resolution for low-symmetry crystals .
  • Refinement : SHELXL’s TWIN and RIGU commands to model disorder in the sulfone group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.